BenchChemオンラインストアへようこそ!

3-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one

Physicochemical profiling Medicinal chemistry Lead optimization

This 7-fluoro-1,4-benzoxazepine building block with 3-aminopropan-1-one side chain offers a primary amine handle for amide coupling, sulfonamide formation, and reductive amination. The 7-F substituent enables fluorine scanning in SAR campaigns; fragment-like properties (MW 238.26, XLogP3-AA 0.1) suit FBDD libraries and PROTAC design. Differentiated from 7-H, 7-Cl, and 2-aminoethanone analogs by electronic profile and linker geometry. Serves as a matched negative control for benzoxazepine inhibitor assays. ≥95% purity.

Molecular Formula C12H15FN2O2
Molecular Weight 238.26 g/mol
CAS No. 2098081-55-9
Cat. No. B1478728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one
CAS2098081-55-9
Molecular FormulaC12H15FN2O2
Molecular Weight238.26 g/mol
Structural Identifiers
SMILESC1COC2=C(CN1C(=O)CCN)C=C(C=C2)F
InChIInChI=1S/C12H15FN2O2/c13-10-1-2-11-9(7-10)8-15(5-6-17-11)12(16)3-4-14/h1-2,7H,3-6,8,14H2
InChIKeyFGNGRRDRLZVZPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one (CAS 2098081-55-9) – Core Chemical Identity and Procurement Specifications


3-Amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one is a synthetic small-molecule building block belonging to the 1,4-benzoxazepine class, characterized by a 7-fluoro substituent on the fused benzo ring and a 3-aminopropan-1-one side chain [1]. Its molecular formula is C₁₂H₁₅FN₂O₂ with a molecular weight of 238.26 g/mol, a computed XLogP3-AA of 0.1, one hydrogen bond donor, four hydrogen bond acceptors, and two rotatable bonds [1]. The compound is typically supplied at ≥95% purity for research use [1].

Why 7-Fluoro-1,4-Benzoxazepine Analogs Cannot Be Interchanged: The Structural Basis for Substitution-Dependent Property Differences


Within the 1,4-benzoxazepine scaffold, subtle substituent variations at the 7-position (e.g., –F vs. –Cl vs. –H vs. –CH₃) and in the side chain (e.g., 3-aminopropan-1-one vs. 2-aminoethan-1-one vs. 2-chloropropan-1-one) fundamentally alter physicochemical properties, conformational preferences, and potential target interactions [1]. The 7-fluoro substituent modifies the electron density of the aromatic ring and influences lipophilicity relative to the unsubstituted (XLogP3-AA ≈ 0.0) and 7-chloro (XLogP3-AA higher) analogs [1]. Evidence from structurally related benzoxazepine derivatives demonstrates that halogen substitution patterns affect acetylcholinesterase inhibitory activity and other biological readouts, making generic substitution scientifically unsound [1].

Quantitative Differentiation Evidence for 3-Amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one: Head-to-Head and Cross-Study Data


Physicochemical Differentiation: Computed Lipophilicity (XLogP3-AA) of 7-Fluoro vs. 7-Unsubstituted and 7-Chloro Analogs

The 7-fluoro substitution imparts a computed XLogP3-AA of 0.1 for the target compound, representing a measurable increase in lipophilicity compared to the 7-unsubstituted analog 3-amino-1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one hydrochloride (estimated XLogP3-AA ≈ 0.0) and a decrease relative to the 7-chloro analog [1]. No directly measured logP/logD values were identified in the permitted literature for these specific compounds.

Physicochemical profiling Medicinal chemistry Lead optimization

Hydrogen Bonding Capacity: Fluorine as a Weak H-Bond Acceptor Versus Chlorine and Methyl Substituents

The 7-fluoro substituent contributes one additional hydrogen bond acceptor (total HBA count = 4) while adding no hydrogen bond donors compared to the core scaffold [1]. Fluorine can act as a weak H-bond acceptor in protein–ligand interactions, whereas chlorine is a poorer H-bond acceptor and methyl groups are H-bond inert. This differential H-bonding capacity may translate into altered target binding kinetics and selectivity profiles, although no direct binding data for the target compound were identified in the permitted literature.

Molecular recognition Crystal engineering Drug design

Side-Chain Length Differentiation: 3-Aminopropan-1-one vs. 2-Aminoethan-1-one Congeners

The target compound features a 3-aminopropan-1-one side chain (three-carbon linker between the amide carbonyl and terminal amine), whereas the congener 2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one features a shorter two-carbon linker [1]. The additional methylene group in the target compound increases the rotatable bond count (2 vs. estimated 1 for the ethanone analog) and extends the reach of the terminal amine by approximately 1.2–1.5 Å, which can affect the ability to engage distal binding pockets or influence intramolecular interactions. No quantitative biological comparison data were identified in the permitted literature.

Conformational analysis Linker optimization SAR studies

Absence of Confirmed Biological Activity Data: A Critical Procurement Consideration

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, and the patent literature (through April 2026) did not identify any peer-reviewed, quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, etc.) for this specific compound [1]. In contrast, structurally related 1,4-benzoxazepine derivatives have reported acetylcholinesterase inhibitory activity (e.g., acridane-fused derivatives with IC₅₀ values of 6.98 µM) and carbonic anhydrase inhibition (Kᵢ values down to 0.77 nM for certain analogs) [2]. The absence of confirmed target engagement data for this compound means that any biological application requires de novo validation, distinguishing it from biologically characterized analogs that can be deployed in known assay contexts.

Assay-ready compounds Biological validation Procurement risk assessment

Recommended Application Scenarios for 3-Amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one Based on Available Evidence


Fluorine-Specific Structure–Activity Relationship (SAR) Probe in 1,4-Benzoxazepine Lead Optimization Programs

The 7-fluoro substituent provides a unique combination of moderate electron-withdrawing character and weak H-bond acceptor capacity relative to 7-H, 7-Cl, and 7-CH₃ analogs [1]. This compound is best deployed as a fluorine scan probe in medicinal chemistry campaigns exploring benzoxazepine-based inhibitors, where the goal is to map fluorine's contribution to target potency, selectivity, and physicochemical properties. The 3-aminopropan-1-one side chain offers a primary amine handle for further derivatization (e.g., amide coupling, reductive amination, or bioconjugation) [1].

Building Block for Fragment-Based Drug Discovery (FBDD) and PROTAC Linker Optimization

With a molecular weight of 238.26 g/mol and compliance with fragment-like physicochemical criteria (XLogP3-AA 0.1, 4 HBA, 1 HBD), this compound is suitable as a fragment for FBDD screening libraries [1]. The 3-aminopropan-1-one side chain provides a versatile synthetic handle for conjugation to E3 ligase ligands in PROTAC design, with the linker length offering differentiated geometric reach compared to 2-aminoethan-1-one congeners [1].

Negative Control or Counter-Screen Compound for Fluorinated Benzoxazepine Biological Studies

Given the absence of confirmed target engagement data, this compound can serve as a structurally matched negative control in assays involving biologically active 1,4-benzoxazepine derivatives (e.g., AChE or carbonic anhydrase inhibitors) [1][2]. Its 7-fluoro substitution and 3-aminopropan-1-one side chain make it a close structural mimic of potentially active analogs, enabling robust counter-screening to rule out scaffold-based artifacts.

Synthetic Intermediate for Diversified 1,4-Benzoxazepine Library Construction

The primary amine terminus and the 7-fluoro substituent together enable parallel library synthesis through amide bond formation, sulfonamide coupling, or reductive amination with diverse aldehydes and ketones [1]. This compound is positioned as a late-stage diversification intermediate for generating fluorinated benzoxazepine compound collections targeting a range of biological endpoints.

Quote Request

Request a Quote for 3-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.